molecular formula C14H12ClNO3 B8401589 5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

Cat. No. B8401589
M. Wt: 277.70 g/mol
InChI Key: ZWUBGDPUVGOZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid is a useful research compound. Its molecular formula is C14H12ClNO3 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

2-[5-(4-chlorobenzoyl)-1-methylpyrrol-2-yl]acetic acid

InChI

InChI=1S/C14H12ClNO3/c1-16-11(8-13(17)18)6-7-12(16)14(19)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,18)

InChI Key

ZWUBGDPUVGOZMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3.06 g. (0.01 mole) of ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate in 25 ml. of 0.5N sodium hydroxide is refluxed for 30 minutes. About two-thirds of this solution is cooled, washed with ether, and then acidified with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration, dried and recrystallized from ethanol-water to give the product, 5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetic acid; M.P. 189°-191° C. Upon recrystallization from ethanol-water, the melting point is 188°-190° C. The other one-third of the solution is cooled in an ice-bath whereupon the yellow sodium salt of the acid is precipitated and collected by filtration.
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ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate
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Synthesis routes and methods II

Procedure details

A mixture of 129 g. (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g. (1.1 moles) of 50% sodium hydroxide solution in 800 ml. of ethanol and 500 ml. of water is stirred and refluxed for about 18 hours with slow evolution of ammonia. The solution is then cooled to about 50° C. and acidified by adding 110 ml. of concentrated hydrochloric acid. The mixture is cooled, and the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered and recrystallized from methanol, m.p. 193-195° C. (dec.). A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical. Analysis: Calcd. for C14H11ClNO3 : N, 5.05%. Found: N, 5.06%.
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5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
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